4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide
CAS No.: 1364269-10-2
Cat. No.: VC17854769
Molecular Formula: C24H25F3N4O2S
Molecular Weight: 490.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1364269-10-2 |
|---|---|
| Molecular Formula | C24H25F3N4O2S |
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z,2R)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide |
| Standard InChI | InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6-/t14-/m1/s1 |
| Standard InChI Key | LLEOOSLUHRQCHZ-LMVHVUTASA-N |
| Isomeric SMILES | C[C@H](/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N |
| Canonical SMILES | CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide is defined by a benzamide core substituted with pyridine and thiophene rings, alongside a trifluoromethylalkenyloxy group. Key physicochemical properties are summarized in Table 1.
Table 1: Key Properties of 4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide
| Property | Value |
|---|---|
| CAS Registry Number | 1364269-10-2 |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂S |
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z,2R)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide |
| SMILES Notation | CC@HOC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N |
| InChI Key | LLEOOSLUHRQCHZ-LMVHVUTASA-N |
The stereochemistry of the compound is critical, with the (1R,2Z) configuration in the trifluoromethylalkenyloxy moiety influencing its three-dimensional conformation and interaction with biological targets . The presence of electron-rich thiophene and pyridine rings, combined with the lipophilic trifluoromethyl group, suggests potential for membrane permeability and metabolic stability .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typically beginning with the preparation of intermediate heterocycles. A plausible route includes:
-
Thiophene Intermediate Synthesis: Functionalization of thiophene with a dimethylaminomethyl group via Friedel-Crafts alkylation or nucleophilic substitution .
-
Pyridine Substitution: Coupling the thiophene intermediate to a pyridine ring through Suzuki-Miyaura cross-coupling or direct arylation .
-
Benzamide Formation: Introduction of the benzamide group via amidation reactions under conditions that preserve stereochemical integrity .
Industrial-scale production would necessitate optimization for yield and purity, likely employing continuous flow chemistry and catalytic systems to enhance efficiency. Purification methods such as high-performance liquid chromatography (HPLC) or crystallization are essential to isolate the enantiomerically pure product .
Applications in Materials Science
The compound’s conjugated π-system and electron-withdrawing trifluoromethyl group make it a candidate for optoelectronic materials. Potential uses include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume